N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide
Description
N-[(5-Methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a benzamide derivative featuring a 5-methylbenzimidazole moiety linked via a methylene bridge to the benzamide core. Its synthesis involves a three-step process:
Step 1: Condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ in DMF yields methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (compound 1) .
Step 2: Hydrazinolysis of compound 1 with hydrazine hydrate in ethanol under reflux produces the corresponding hydrazide (compound 2) .
Step 3: Condensation of the hydrazide with substituted benzaldehydes generates the final derivatives (e.g., compounds 3a-3b) .
Properties
IUPAC Name |
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-8-13-14(9-11)19-15(18-13)10-17-16(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVRVAHMGKEFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or acetonitrile as the solvent. Industrial production methods may involve the use of aromatic aldehydes or cyanogen bromide for the condensation process . The final step usually involves the ring closure of the compound to form the benzimidazole ring, followed by derivatization to achieve the desired structure .
Chemical Reactions Analysis
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong bases like lithium hydride for deprotonation and alkylating agents for imine alkylation . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with different substituents, while reduction reactions can lead to the formation of reduced benzimidazole compounds .
Scientific Research Applications
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a precursor for the synthesis of other benzimidazole derivatives . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiparasitic agent . The compound’s ability to inhibit various enzymes and proteins makes it a valuable tool in drug discovery and development . Additionally, its fungicidal properties have led to its use in agriculture to control plant diseases caused by fungi .
Mechanism of Action
The mechanism of action of N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes and proteins, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the type of cells being targeted .
Comparison with Similar Compounds
Table 1: Key Compounds for Comparison
Structural-Activity Relationships (SAR)
Benzimidazole Substitution :
Linker Flexibility :
Substituent Effects :
- Piperazine or morpholine groups (e.g., Compound 10, EPZ011989) enhance solubility and target affinity .
Biological Activity
N-[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzamide moiety linked to a 5-methyl-1H-1,3-benzodiazole group. Its molecular formula is with a molecular weight of approximately 242.29 g/mol. The presence of the benzodiazole ring is significant as it often contributes to the bioactivity of compounds in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating related benzodiazole derivatives demonstrated significant growth inhibition in glioblastoma and neuroblastoma cell lines with low lethal concentrations (LC50) in the nanomolar range .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | LC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | U87 (Glioblastoma) | 200 ± 60 | Induces G2/M phase arrest |
| Compound 2 | BE (Neuroblastoma) | 18.9 | Apoptosis induction and cell cycle arrest |
| N-(5-methyl-1H-1,3-benzodiazol-2-yl)methyl benzamide | TBD | TBD |
In combination with radiation therapy, compounds similar to this compound have shown enhanced efficacy, significantly reducing cell survival rates compared to radiation alone . This suggests a potential role as a radiosensitizer in cancer treatment.
Antimicrobial Activity
The biological activity of this compound extends beyond oncology. Some studies have indicated that benzodiazole derivatives possess antimicrobial properties. These compounds may inhibit bacterial growth by interfering with essential cellular processes or by acting on specific bacterial enzymes .
Table 2: Antimicrobial Efficacy of Benzodiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzodiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Benzodiazole Derivative B | Escherichia coli | 64 µg/mL |
| This compound | TBD | TBD |
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its anticancer effects may involve:
- Cell Cycle Arrest : Inducing G2/M phase arrest leads to apoptosis in sensitive cancer cells.
- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to increase ROS levels, contributing to cell death.
- Inhibition of Key Enzymes : Potential inhibition of enzymes critical for cancer cell proliferation and survival.
Case Studies
A notable case study involved the evaluation of a related compound in an animal model where it demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents. The study highlighted improved survival rates and reduced side effects compared to standard treatments alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
